

Physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one

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Compound of Interest

Compound Name: Dibenzo[b,f][1,4]thiazepin-11(10H)-one

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An In-depth Technical Guide to Dibenzo[b,f]thiazepin-11(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo[b,f]thiazepin-11(10H)-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Quetiapine.^{[1][2]} Its tricyclic structure, comprising two benzene rings fused to a seven-membered thiazepine ring, imparts unique chemical and physical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of Dibenzo[b,f]thiazepin-11(10H)-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Physical Properties

Property	Value	Reference
Appearance	Pale yellow to off-white solid	[3]
Molecular Formula	C ₁₃ H ₉ NOS	[4]
Molecular Weight	227.28 g/mol	[5]
Melting Point	261.8-262.0 °C	
Boiling Point	309.2 °C at 760 mmHg	
Solubility	Moderately soluble in organic solvents such as dichloromethane, chloroform, and ethanol; exhibits low solubility in water.	[3]

Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	dibenzo[b,f][1][6]thiazepin-11(10H)-one	
CAS Number	3159-07-7	[4]
InChI	1S/C13H9NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)	
InChIKey	RTERDTBXBYNZIS-UHFFFAOYSA-N	
SMILES	O=C1C2=CC=CC=C2SC3=C(N1)C=CC=C3	[4]

Experimental Protocols

Synthesis of Dibenzo[b,f]thiazepin-11(10H)-one

A common and efficient method for the synthesis of Dibenzo[b,f]thiazepin-11(10H)-one involves a multi-step process starting from 1-chloro-2-nitrobenzene.[2] An alternative approach utilizes a Smiles rearrangement for a facile and efficient synthesis.[6] Another reported method involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene followed by reduction and cyclization.[7]

One-Pot Synthesis from 1-Chloro-2-nitrobenzene:[2]

This procedure involves five in-situ steps in a single pot, leading to the desired product in high yield and purity.

- **Thioether Formation:** 1-Chloro-2-nitrobenzene is reacted with a thiol, such as thiophenol, in the presence of a base to form the corresponding thioether.
- **Reduction:** The nitro group of the thioether is reduced to an amine. A common reducing agent for this step is iron powder in the presence of an acid or ammonium chloride.
- **Amide Formation:** The resulting aminothioether is then reacted with a suitable reagent to form an amide.
- **Cyclization:** Intramolecular cyclization is induced, often through the use of a dehydrating agent or by heating, to form the seven-membered thiazepine ring.
- **Work-up and Purification:** The reaction mixture is cooled, and the product is isolated by filtration. The crude product can be further purified by recrystallization from a suitable solvent.

Spectroscopic Characterization

The structure of Dibenzo[b,f]thiazepin-11(10H)-one is confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:[1][8]

- **Objective:** To identify the chemical environment of the hydrogen atoms in the molecule.
- **Sample Preparation:** A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

- Data Acquisition: The ^1H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz).
- Expected Signals:
 - A complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings.[\[1\]](#)
 - A singlet in the downfield region (around δ 10.5 ppm) corresponding to the NH proton of the lactam ring.[\[1\]](#)

Mass Spectrometry:[\[1\]](#)

- Objective: To determine the molecular weight of the compound and confirm its molecular formula.
- Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
- Data Acquisition: The mass spectrum is acquired using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
- Expected Signal: A prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 228.[\[1\]](#)

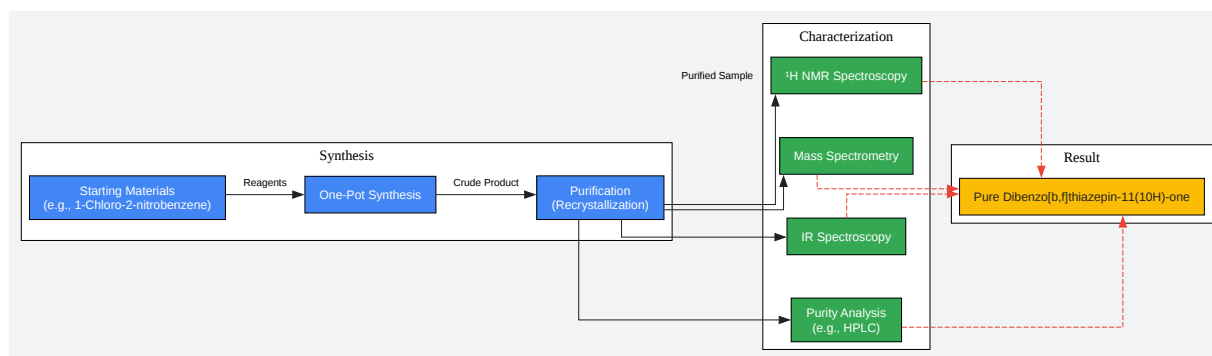
Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a solution.
- Data Acquisition: The IR spectrum is recorded over a suitable range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Expected Signals:
 - A characteristic absorption band for the N-H stretching vibration (around $3200\text{-}3400\text{ cm}^{-1}$).

- A strong absorption band for the C=O (amide) stretching vibration (around 1650-1680 cm^{-1}).
- Absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Dibenzo[b,f]thiazepin-11(10H)-one.



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Caption: Workflow for Synthesis and Characterization.

Conclusion

Dibenzo[b,f]thiazepin-11(10H)-one is a well-characterized compound with established physical and chemical properties. The synthetic routes are efficient, and the analytical methods for its characterization are straightforward. This guide provides foundational knowledge for researchers and professionals working with this important pharmaceutical intermediate, facilitating its effective use in drug discovery and development programs.

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